[(4-Nitrophenyl)methyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLKCKOMVXJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrophenyl Methyl Urea and Its Derivatives
Conventional and Optimized Synthetic Pathways
Phosgene (B1210022) and Isocyanate-Based Approaches
The reaction of amines with phosgene or its safer equivalents, such as triphosgene, represents a classical and widely used method for the synthesis of ureas. nih.govrsc.org In this approach, an amine is treated with phosgene to generate an isocyanate intermediate. This intermediate is then reacted with another amine to yield the desired urea (B33335). For the synthesis of symmetrical ureas, this method is particularly straightforward. nih.gov For instance, the reaction of N-ethyl-4-nitroaniline with phosgene produces the symmetrical 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. mdpi.com
A more direct route to [(4-Nitrophenyl)methyl]urea involves the use of the corresponding isocyanate, 4-Nitrophenyl isocyanate. This isocyanate can be prepared by reacting p-nitroaniline with phosgene. orgsyn.org The subsequent reaction of 4-Nitrophenyl isocyanate with an appropriate amine furnishes the target urea derivative. asianpubs.org For example, the reaction of 4-Nitrophenyl isocyanate with methyl 6-aminopyridine-3-carboxylate yields methyl 6-(3-(4-nitrophenyl)ureido)nicotinate. turkjps.org
While effective, the use of phosgene is hazardous due to its high toxicity. rsc.orgacs.org This has led to the development of safer phosgene substitutes like bis(trichloromethyl)carbonate (triphosgene) and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgacs.orggoogle.comgoogle.com
Carbamate-Mediated Synthesis and Subsequent Hydrogenolysis
An alternative and often milder approach to urea synthesis involves the use of carbamate (B1207046) intermediates. This method avoids the direct handling of toxic isocyanates. A versatile two-step synthesis of monosubstituted ureas utilizes 4-Nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This reagent reacts with various amines, and the resulting product undergoes hydrogenolysis to yield the final urea. bioorganic-chemistry.comthieme-connect.com This method is particularly useful for the derivatization of water-soluble polyamines. bioorganic-chemistry.com
Carbamates can also be directly converted to ureas using reagents like aluminum amide complexes. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it can be used to synthesize bi-, tri-, and tetra-substituted ureas from carbamate-protected primary or secondary amines. organic-chemistry.org A notable feature is the selective reaction of methyl and benzyl (B1604629) carbamates in the presence of t-butyl carbamates. organic-chemistry.org
The general mechanism for the conversion of carbamates to ureas at elevated temperatures often involves the in-situ formation of an isocyanate intermediate, which is then trapped by an amine. thieme-connect.com The hydrogenation of nitro-containing compounds, a key step in some of these pathways, is a well-established process often catalyzed by palladium. researchgate.netnih.gov
Nucleophilic Addition to Isocyanates in Aqueous Media
The synthesis of ureas through the nucleophilic addition of amines to isocyanates can be effectively carried out in aqueous media. This approach is environmentally friendly as it often avoids the use of organic co-solvents. A simple and efficient method involves the reaction of amines with potassium isocyanate in water, which can produce a variety of N-substituted ureas in good to excellent yields. researchgate.net The products can often be isolated by simple filtration or extraction, avoiding the need for chromatographic purification. This method has been successfully applied to the synthesis of various N-substituted ureas, including those derived from amino acids. thieme-connect.com
Solid-Phase Synthetic Strategies and Microwave-Assisted Protocols
Modern synthetic methodologies have focused on increasing efficiency and enabling high-throughput synthesis. Solid-phase synthesis has emerged as a powerful tool for creating libraries of urea-containing compounds. acs.orgnih.gov In this technique, an amine is attached to a polymer support and then reacted with a urea donor, such as a carbamoyl (B1232498) imidazolium (B1220033) salt, to form the urea linkage. acs.orgnih.gov This approach has been used to synthesize di-, tri-, and tetrasubstituted ureas in excellent yields and purities. acs.org Another solid-phase strategy involves the treatment of a resin-bound amine with an isocyanate to generate the urea. acs.org
Microwave-assisted synthesis has also been shown to significantly accelerate the synthesis of ureas. thieme-connect.comresearchgate.netthieme-connect.comchemistryviews.orgatlantis-press.com For example, the reaction between potassium cyanate (B1221674) and a range of amines can be performed under microwave irradiation in water to produce N-monosubstituted ureas in high yields and purity with reduced reaction times. thieme-connect.comresearchgate.netthieme-connect.com Zirconium(IV)-catalyzed exchange processes for preparing ureas from carbamates have also been shown to be accelerated by microwave irradiation. acs.org
Precursor Chemistry and Intermediate Generation
The synthesis of this compound relies on the availability of key precursors, primarily 4-Nitrobenzylamine and its derivatives. 4-Nitrobenzylamine can be synthesized through several methods, including the nitration of benzylamine (B48309) or the reduction of 4-nitrobenzaldehyde. smolecule.com It is often obtained as a hydrochloride salt, from which the free amine can be liberated by treatment with a base. acs.org
Another crucial intermediate is 4-Nitrophenyl isocyanate. This compound is typically prepared from p-nitroaniline through a reaction with phosgene or a phosgene equivalent. orgsyn.org The isocyanate can also be generated in situ from other functional groups. For instance, the Lossen rearrangement of hydroxamic acids, mediated by reagents like carbonyldiimidazole, can produce isocyanates. organic-chemistry.org
The generation of carbamate precursors, such as 4-Nitrophenyl-N-benzylcarbamate, involves the reaction of an alcohol with a chloroformate, like 4-Nitrophenylchloroformate. bioorganic-chemistry.com 4-Nitrophenylchloroformate itself can be synthesized from p-nitrophenyl methyl alcohol and bis(trichloromethyl) carbonate. google.com
Derivatization Strategies for Analogues of this compound
The this compound scaffold can be readily derivatized to generate a wide range of analogues with diverse properties. Derivatization can be achieved by introducing substituents on the phenyl ring, the methyl group, or the urea nitrogen atoms.
For instance, starting with substituted anilines and isocyanates allows for the synthesis of a variety of diaryl ureas. asianpubs.org The reaction of methyl 6-aminopyridine-3-carboxylate with various isocyanates, including 4-Nitrophenyl isocyanate, leads to a series of urea derivatives. turkjps.org
Furthermore, the nitro group in this compound serves as a versatile handle for further chemical modifications. It can be reduced to an amino group, which can then be subjected to a wide array of subsequent reactions. smolecule.com This allows for the synthesis of compounds with different electronic and steric properties. Chiral derivatizing agents can also be employed to create enantiomerically pure urea derivatives for specific applications. researchgate.net
Advanced Structural Elucidation and Solid State Analysis
Intermolecular Interactions and Supramolecular Assembly
π-Stacking Interactions and Aromatic Stacking:No published data available for detailed analysis.
Further experimental research, specifically the successful growth of single crystals of [(4-Nitrophenyl)methyl]urea and subsequent SC-XRD analysis, would be required to furnish the data necessary for this detailed structural report.
Hirshfeld Surface and Enrichment Ratio Analyses
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts.
For compounds containing nitrophenyl and urea (B33335) moieties, Hirshfeld surface analyses consistently highlight the dominance of specific interactions. The two-dimensional fingerprint plots derived from these surfaces provide quantitative data on the percentage contribution of various interatomic contacts. In related nitrophenyl derivatives, the most significant contributions to the total Hirshfeld surface are typically from H···H, O···H, and C···H contacts. researchgate.netnih.gov For instance, in one study of a methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, these three contacts accounted for the vast majority of intermolecular interactions. mdpi.comunimi.it
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Nitrophenyl Derivative nih.gov
| Interatomic Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 37.2 |
| C···H | 30.7 |
| O···H | 24.9 |
| N···H | 2.0 |
| C···O | 1.8 |
| O···O | 1.7 |
| N···O | 1.1 |
| C···N | 0.6 |
Note: Data is for (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, provided as a representative example of a nitrophenyl-containing structure.
To further refine this analysis, the enrichment ratio (EXY) is calculated. This ratio compares the proportion of actual contacts (CXY) between two chemical species (X and Y) in the crystal with the theoretical proportion if the contacts were completely random. An enrichment ratio greater than 1 indicates that a particular contact is favored and occurs more frequently than by pure chance, highlighting its significance in the crystal packing. acs.org
In the analysis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the enrichment analysis provided crucial insights. unimi.it It revealed that despite the high surface area contribution of H···H contacts, they are not enriched, meaning they are not the primary directional forces. Conversely, the C···C, O···H/H···O, and C···H/H···C contacts were found to be enriched, signifying their role as key interactions driving the supramolecular assembly. unimi.it
Table 2: Contact Enrichment Analysis for Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate unimi.it
| Contact Type (X···Y) | Enrichment Ratio (EXY) | Tendency |
|---|---|---|
| C···C | ≥ 1 | Enriched |
| O···H / H···O | ≥ 1 | Enriched |
| C···H / H···C | ≥ 1 | Enriched |
This table summarizes the findings, indicating which contacts are favored in the crystal structure.
Tautomeric Investigations within this compound Systems
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a possibility in urea systems. For this compound, this could involve the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in an iminol tautomer.
The presence and stability of different tautomers can be investigated through a combination of experimental and theoretical methods. researchgate.net Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise tautomeric form present in the crystalline solid state. mdpi.comunimi.it Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also invaluable. For example, the chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the distinction between keto (urea) and enol (iminol) forms in solution. unimi.it
The electron-withdrawing nature of the 4-nitrophenyl group plays a significant role in the potential for tautomerism. This group increases the acidity of the urea N-H protons, making proton transfer more feasible compared to urea derivatives with electron-donating groups. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These computational studies can determine the relative energies and heats of formation of the different possible tautomers, predicting which form is more stable in the gas phase or in solution. researchgate.net While the urea form is generally the most stable for N,N'-diaryl ureas, the possibility of tautomeric equilibria, especially under specific conditions like anion binding, remains an active area of investigation. researchgate.net
Spectroscopic Investigation Beyond Routine Identification
Advanced Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy serves as a powerful tool for investigating the specific functional groups within [(4-Nitrophenyl)methyl]urea and the non-covalent forces that govern its interactions.
The FTIR spectrum of this compound and its analogues is characterized by distinct vibrational modes that are diagnostic of its key functional groups. The carbonyl (C=O) stretching vibration of the urea (B33335) moiety typically appears in the range of 1668-1715 cm⁻¹. rsc.orgtue.nl This frequency is sensitive to the local electronic environment and can be influenced by resonance and intermolecular interactions. In amides and ureas, the C=O frequency is often lower than that in ketones due to resonance with the nitrogen lone pairs. researchgate.netacs.org
The nitro (NO₂) group presents two characteristic stretching vibrations: an asymmetric stretch typically found between 1502-1591 cm⁻¹ and a symmetric stretch in the 1309-1495 cm⁻¹ region. rsc.orgkent.ac.uksc.edu These bands are strong and clearly identifiable, confirming the presence of the nitrophenyl moiety.
When this compound or a similar derivative acts as a ligand to form a metal complex, the coordination is often observed through the oxygen atoms of the carbonyl or nitro groups. rsc.orgresearchgate.net This coordination results in a shift of the C=O and NO₂ vibrational bands. More definitively, the formation of a new bond between the metal and the ligand introduces a metal-oxygen (M-O) stretching vibration, which is typically observed in the far-infrared region, often between 510 and 600 cm⁻¹. rsc.org The appearance of this M-O band, along with shifts in the ligand's characteristic frequencies, provides clear evidence of complex formation.
Table 1: Diagnostic FTIR Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference(s) |
|---|---|---|
| Carbonyl (C=O) Stretch | 1668 - 1715 | rsc.orgtue.nl |
| Asymmetric Nitro (NO₂) Stretch | 1502 - 1591 | rsc.orgkent.ac.uk |
| Symmetric Nitro (NO₂) Stretch | 1309 - 1495 | rsc.orgkent.ac.uk |
| Metal-Oxygen (M-O) Stretch | 510 - 600 | rsc.org |
FTIR is highly effective for studying the hydrogen bonds that are crucial to the supramolecular chemistry of ureas. The N-H groups of the urea moiety are strong hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. The formation of intermolecular hydrogen bonds, such as the well-known "urea tape" motif where molecules link into chains, causes noticeable shifts in the FTIR spectrum. soton.ac.uk
Specifically, the N-H stretching frequencies, which appear in the 3200-3400 cm⁻¹ range, typically shift to lower wavenumbers (broaden and become more intense) upon involvement in hydrogen bonding. kent.ac.uk Concurrently, the C=O stretching frequency may also shift, although the direction and magnitude can depend on the specific geometry of the hydrogen bond. These spectral changes provide direct evidence of intermolecular association in the solid state or in concentrated solutions. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Supramolecular Studies
NMR spectroscopy offers profound insights into the detailed molecular structure, conformation, and aggregation behavior of this compound in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. In a close analogue, 1-methyl-3-(4-nitrophenyl)urea, the aromatic protons on the nitrophenyl ring appear as two distinct doublets, a downfield signal around 8.11 ppm and another at approximately 7.61 ppm, characteristic of a para-substituted benzene (B151609) ring with a strong electron-withdrawing group. psu.edu The N-H protons of the urea linkage are observable as singlets, with chemical shifts that are highly sensitive to solvent, concentration, and temperature, reflecting their involvement in hydrogen bonding. psu.eduhiroshima-u.ac.jp The methyl protons attached to the urea nitrogen appear as a doublet around 2.74 ppm, coupled to the adjacent N-H proton. psu.edu
The ¹³C NMR spectrum complements this data. The carbonyl carbon is typically the most downfield signal in the aliphatic region, appearing around 155.6 ppm. psu.edu The aromatic carbons show distinct signals, with the carbon atom bearing the nitro group being highly deshielded. The methyl carbon appears at the upfield end of the spectrum, around 26.3 ppm. psu.edu Analyzing these chemical shifts allows for unambiguous structural confirmation and can provide clues about the electronic distribution and conformation of the molecule. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-3-(4-nitrophenyl)urea
| Nucleus | Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Ar-H (ortho to NO₂) | ~8.11 (d) | psu.edu |
| ¹H | Ar-H (meta to NO₂) | ~7.61 (d) | psu.edu |
| ¹H | NH (aryl side) | ~7.74 (s) | psu.edu |
| ¹H | NH (methyl side) | ~5.27 (s) | psu.edu |
| ¹H | CH₃ | ~2.74 (d) | psu.edu |
| ¹³C | C=O | ~155.6 | psu.edu |
| ¹³C | C-NO₂ | ~147.2 | psu.edu |
| ¹³C | C-NH | ~140.9 | psu.edu |
| ¹³C | Ar-CH | ~124.9, ~116.8 | psu.edu |
| ¹³C | CH₃ | ~26.3 | psu.edu |
(Data for a close analogue, 1-methyl-3-(4-nitrophenyl)urea, in CD₃CN or CDCl₃/d₆-DMSO). psu.edu
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size of molecules and their aggregates in solution. researchgate.netresearchgate.net This method separates the NMR signals of different species based on their translational diffusion coefficients (D), which are inversely related to their hydrodynamic radius (size). psu.edu For a molecule like this compound, which is known to form aggregates via hydrogen bonding, DOSY can provide direct evidence of self-assembly.
In a typical experiment, as the concentration of the urea derivative increases, the formation of larger supramolecular aggregates leads to a decrease in the measured diffusion coefficient. By comparing the diffusion coefficient of the monomer at low concentration to that of the aggregates at higher concentrations, one can estimate the size and degree of polymerization of the self-assembled structures. This technique is invaluable for characterizing the formation of hydrogen-bonded polymers, capsules, and other complex architectures in solution, confirming that individual molecules are part of a larger, single aggregate when they exhibit the same diffusion coefficient. rsc.org
The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that relies on the through-space transfer of nuclear spin polarization between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds. This makes it an exceptionally useful tool for determining molecular conformation.
For diaryl ureas and related structures, a key conformational question is the relative orientation of the aryl rings with respect to the central urea plane. Difference NOE experiments can distinguish between different rotamers (rotational isomers). soton.ac.uk For instance, irradiating a specific proton on one ring and observing an NOE enhancement on a proton of the other ring or on an N-H proton can provide definitive evidence for a planar conformation where these groups are close in space. Conversely, the absence of such an NOE would suggest a twisted conformation where the protons are too far apart. Studies on similar diaryl ureas have used difference NOE experiments to confirm that a planar conformation, stabilized by intramolecular interactions, can persist in solution. soton.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Sensing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic properties of molecules containing chromophoric groups. In the case of this compound, also known as 1-methyl-3-(4-nitrophenyl)urea, the 4-nitrophenyl moiety serves as a potent chromophore, making UV-Vis spectroscopy particularly useful for characterizing its electronic transitions and its application in chemical sensing.
Electronic Absorption Spectra and Chromophoric Properties
The electronic absorption spectrum of this compound is dominated by the electronic transitions within the 4-nitrophenyl group. This group acts as the primary signaling unit for any molecular interactions. tandfonline.com The presence of the electron-withdrawing nitro group (-NO₂) in conjugation with the phenyl ring, which is attached to the electron-donating urea moiety, creates a classic push-pull system. This electronic arrangement is key to its chromophoric properties. rsc.orgmdpi.com
The UV-Vis spectrum of 1-methyl-3-(4-nitrophenyl)urea in acetonitrile (B52724) exhibits a maximum absorption (λmax) at 340 nm. tandfonline.com This absorption band is primarily attributed to an intramolecular charge transfer (ICT) transition. During this transition, electron density is moved from the urea portion (the donor) to the nitrophenyl ring (the acceptor). The presence of the electron-withdrawing nitro group is known to enhance the acidity of the urea N-H protons and augment the colorimetric recognition ability of the molecule. rsc.orgmdpi.com
The specific absorption characteristics are sensitive to the solvent environment. For instance, similar nitrophenyl urea compounds show solvent-dependent shifts in their absorption maxima. nih.gov In a study of a related compound, 4-(3-(4-nitrophenyl)urido)benzoate, the absorption peak was observed at 347 nm in dimethyl sulfoxide (B87167) (DMSO) and at 334–337 nm in less polar solvents like acetonitrile and acetone, highlighting the influence of solvent polarity on the electronic ground and excited states. nih.gov
Table 1: UV-Vis Spectroscopic Data for this compound and a Related Compound
| Compound Name | Solvent | λmax (nm) | Source(s) |
|---|---|---|---|
| 1-Methyl-3-(4-nitrophenyl)urea | Acetonitrile | 340 | tandfonline.com |
| 4-(3-(4-Nitrophenyl)urido)benzoate | Dimethyl sulfoxide (DMSO) | 347 | nih.gov |
| 4-(3-(4-Nitrophenyl)urido)benzoate | Acetonitrile | 334-337 | nih.gov |
Colorimetric Response Mechanisms in Urea-Based Systems
Urea-based systems containing a nitrophenyl group are widely explored as colorimetric chemosensors, particularly for anions. researchgate.netfrontiersin.org The sensing mechanism relies on the interaction between the urea's N-H groups and the target analyte. These N-H groups are effective hydrogen-bond donors, and their acidity is enhanced by the attached electron-withdrawing 4-nitrophenyl group. rsc.orgmdpi.com
The interaction with a sufficiently basic anion, such as fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃CO₂⁻), can occur through two primary mechanisms: hydrogen bonding or complete deprotonation of the N-H proton. researchgate.netbrighton.ac.uk Both interactions perturb the electronic structure of the molecule, leading to a change in the UV-Vis spectrum and often a distinct, naked-eye observable color change. tandfonline.comfrontiersin.org
Upon binding an anion, the electron-donating character of the urea nitrogen atom is significantly increased. This enhancement facilitates the intramolecular charge transfer (ICT) to the nitrophenyl acceptor group. The result is a stabilization of the excited state more than the ground state, leading to a lower energy transition. Spectroscopically, this is observed as a bathochromic shift (a shift to a longer wavelength) of the absorption maximum. rsc.org
For example, in the presence of anions like fluoride or acetate, solutions of 1-methyl-3-(4-nitrophenyl)urea exhibit a visible color change. tandfonline.com A study on a chitosan-based sensor with a 4-nitrophenylurea unit demonstrated that upon addition of phosphate (B84403) anions, the ICT band at 351 nm disappeared, while a new, lower-energy band emerged at 468 nm, causing the solution to change color. rsc.org This large spectral shift is a hallmark of the deprotonation mechanism, which creates a highly delocalized anionic species with a more conjugated π-electron system.
Table 2: Examples of UV-Vis Spectral Shifts in 4-Nitrophenyl Urea-Based Sensors Upon Anion Binding
| Sensor Structure | Analyte | Solvent | Initial λmax (nm) | Final λmax (nm) | Observation | Source(s) |
|---|---|---|---|---|---|---|
| Chitosan-4-nitrophenylurea | Phosphate (PO₄³⁻) | DMSO/H₂O | 351 | 468 | Bathochromic shift, color change | rsc.org |
| 1-Methyl-3-(4-nitrophenyl)urea | Fluoride (F⁻), Acetate (CH₃CO₂⁻) | Acetonitrile | 340 | Not specified | Color change observed | tandfonline.com |
| N,N'-bis(4-nitrophenyl)urea cleft | Fluoride (F⁻) | DMSO | ~330 | ~450 | Bathochromic shift, color change | frontiersin.org |
This ability to produce a visual signal in response to specific chemical species makes this compound and related compounds valuable as minimal motifs for the development of sophisticated chemical sensors. tandfonline.combrighton.ac.uk
Theoretical and Computational Chemistry of 4 Nitrophenyl Methyl Urea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for studying the electronic structure and properties of molecules like [(4-nitrophenyl)methyl]urea. These calculations offer a detailed understanding of the compound's geometric and electronic characteristics.
DFT calculations, have been used to determine the optimized molecular geometry of this compound. These studies calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The process involves starting with an initial guess for the geometry and iteratively solving the electronic Schrödinger equation and updating the geometry until a minimum on the potential energy surface is found. The resulting optimized structure provides a theoretical model of the molecule in the gas phase.
Bond Lengths: Computational studies show that the C-N bonds within the urea (B33335) group and the C-C bonds in the phenyl ring have lengths that are characteristic of their bond order. For instance, the C=O bond length is typically around 1.25 Å, while the C-N bonds of the urea moiety are approximately 1.37 Å and 1.41 Å.
Bond Angles: The bond angles around the central carbon atom of the urea group are close to 120°, which is consistent with sp² hybridization. The geometry of the phenyl ring is largely planar, with internal angles of approximately 120°.
Vibrational frequency analysis is a crucial application of DFT that allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled to account for anharmonicity and limitations of the computational method, providing a powerful tool for interpreting experimental spectra.
N-H Stretching: The symmetric and asymmetric stretching vibrations of the -NH₂ group are typically observed in the high-frequency region of the IR spectrum, usually between 3300 and 3500 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band that appears around 1650-1700 cm⁻¹. Its precise position can be influenced by hydrogen bonding.
NO₂ Vibrations: The nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations, which are typically found near 1350 cm⁻¹ and 1520 cm⁻¹, respectively.
C-N Stretching: The C-N stretching vibrations of the urea group and the bond connecting the methyl group to the urea nitrogen are found in the fingerprint region of the spectrum.
Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
HOMO: The HOMO represents the ability of a molecule to donate an electron. In this compound, the HOMO is primarily localized on the urea group and the phenyl ring, indicating that these are the most probable sites for electrophilic attack.
LUMO: The LUMO represents the ability of a molecule to accept an electron. For this compound, the LUMO is predominantly located on the nitrophenyl group, specifically the nitro group, which is a strong electron-withdrawing group. This suggests that the nitro group is the most likely site for nucleophilic attack.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. The presence of the electron-withdrawing nitro group tends to lower the energy of the LUMO, affecting the size of the energy gap and thus the molecule's reactivity.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. The different colors on the MEP map indicate regions of varying electrostatic potential.
Negative Potential Regions: The most negative regions (typically colored red) are located around the electronegative oxygen atoms of the carbonyl and nitro groups. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential Regions: The most positive regions (typically colored blue) are found around the hydrogen atoms of the amine and methyl groups. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.
AIM Charge Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate atomic charges, providing a quantitative measure of the charge distribution. This analysis can confirm the qualitative picture provided by the MEP, showing, for example, that the oxygen atoms carry a significant negative charge while the hydrogen atoms of the NH₂ group are positively charged.
Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a one-dimensional PES scan can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For this compound, key dihedral angles to scan would be those defining the rotation around the C-N bonds connecting the phenylmethyl group to the urea moiety. This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The results can reveal the most probable shapes the molecule will adopt, which is crucial for understanding its biological activity and crystal packing.
Crystal Structure Prediction (CSP) and Lattice Energy Calculations
Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements for a given molecule from its chemical diagram alone. This is a computationally intensive process that involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. The lattice energy is the energy released when the constituent molecules come together from the gas phase to form the crystal lattice.
For this compound, CSP would explore the different ways the molecules can pack together, driven by a combination of van der Waals forces and, crucially, hydrogen bonding. The urea group is an excellent hydrogen bond donor (the -NH₂ and -NH- groups) and acceptor (the C=O group), while the nitro group can also act as a hydrogen bond acceptor. This leads to the formation of complex hydrogen-bonded networks that stabilize the crystal structure.
Lattice energy calculations, often performed using force fields or more accurate periodic DFT methods, are essential for ranking the predicted structures. The structure with the lowest calculated lattice energy is predicted to be the most stable and therefore the most likely to be observed experimentally. These calculations provide valuable insights into the intermolecular forces that govern the solid-state properties of the compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, revealing information about conformational changes, molecular flexibility, and intermolecular interactions.
Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent like DMSO), one can analyze the structure and dynamics of the solvation shells. This involves calculating radial distribution functions to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. Key interaction sites on this compound include the nitro group's oxygen atoms, the urea's carbonyl oxygen, and the N-H protons, all of which are capable of forming hydrogen bonds. researchgate.netlu.se Similarly, simulations of multiple solute molecules can reveal the nature and strength of self-aggregation, such as the formation of hydrogen-bonded dimers, which is a characteristic feature of urea derivatives. researchgate.net
The data below illustrates the primary intermolecular interactions that would be analyzed in an MD simulation of this compound in an aqueous solution.
| Functional Group (this compound) | Interacting Species (Solvent/Solute) | Primary Interaction Type | Significance |
|---|---|---|---|
| Urea N-H | Water (Oxygen) / Urea (C=O) | Hydrogen Bond Donor | Key for solvation and dimer formation. |
| Urea C=O | Water (Hydrogen) / Urea (N-H) | Hydrogen Bond Acceptor | Central to hydrogen bond networks. |
| Nitro Group (-NO₂) | Water (Hydrogen) | Hydrogen Bond Acceptor | Influences solubility and electronic properties. |
| Phenyl Ring (π-system) | Water | Hydrophobic Interaction | Affects orientation and aggregation in aqueous media. |
Mechanistic Investigations of Chemical Reactivity and Catalysis
Kinetics and Mechanisms of Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carbonyl compounds, including ureas and their derivatives. masterorganicchemistry.com The reactivity of these compounds is often probed using aminolysis reactions, where an amine acts as the nucleophile. While direct kinetic studies on [(4-Nitrophenyl)methyl]urea are not extensively documented in the provided context, a thorough understanding can be derived from detailed investigations into structurally related 4-nitrophenyl carbonates. These carbonates serve as excellent models for the electronic effects imparted by the 4-nitrophenyl leaving group. emerginginvestigators.org
Kinetic investigations into the aminolysis of various 4-nitrophenyl carbonates, such as methyl 4-nitrophenyl carbonate (MNPC) and 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC), in aqueous or mixed aqueous-organic solutions provide a framework for understanding these reactions. acs.orgnih.govnih.gov The reactions are typically monitored spectrophotometrically by tracking the release of the 4-nitrophenoxide anion or 4-nitrophenol. acs.orgnih.gov When conducted with an excess of the amine nucleophile, the reactions follow pseudo-first-order kinetics. acs.orgnih.gov
The mechanism of these reactions is generally stepwise, proceeding through a zwitterionic tetrahedral intermediate (T±). acs.orgresearchgate.net The reaction can be depicted as:
Formation of the tetrahedral intermediate (k₁): The amine nucleophile attacks the carbonyl carbon.
Reversion to reactants (k₋₁): The intermediate collapses by expelling the amine.
Breakdown to products (k₂): The intermediate collapses by expelling the 4-nitrophenoxide leaving group.
The basicity of the nucleophilic amine plays a crucial role in determining the rate-determining step (RDS) of the reaction. This relationship is often visualized using a Brönsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKₐ of the amine's conjugate acid. acs.orgnih.gov
For the aminolysis of 4-nitrophenyl carbonates with secondary alicyclic amines, the Brönsted plot is often biphasic or curved. acs.orgresearchgate.net This curvature signifies a change in the RDS as the amine basicity varies:
For weakly basic amines (low pKₐ): The breakdown of the tetrahedral intermediate to products (k₂ step) is the RDS. The Brönsted slope (β) is high (typically 0.8 to 1.0), indicating a high degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. acs.orgnih.gov
For strongly basic amines (high pKₐ): The formation of the tetrahedral intermediate (k₁ step) becomes rate-limiting. The Brönsted slope (β) is low (typically 0.2 to 0.3), suggesting that the transition state resembles the reactants more closely. acs.orgnih.gov
A kinetic study on the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines found a biphasic Brönsted plot with β₁ = 0.3 for high pKₐ amines and β₂ = 1.0 for low pKₐ amines, with the transition occurring around a pKₐ⁰ of 9.3. acs.orgnih.gov In contrast, reactions with quinuclidines often show a linear Brönsted plot with a high β value (e.g., 0.86 for MNPC), indicating that the breakdown of the T± intermediate is always the RDS, likely because quinuclidines are better leaving groups from the intermediate than isobasic secondary amines. nih.govnih.gov
| Substrate | Amine Series | β Value(s) | Mechanism Indication | Reference |
|---|---|---|---|---|
| Methyl 4-Nitrophenyl Carbonate (MNPC) | Secondary Alicyclic Amines (SAA) | β₁ = 0.3, β₂ = 1.0 | Stepwise, change in RDS | acs.orgnih.gov |
| Methyl 4-Nitrophenyl Carbonate (MNPC) | Quinuclidines (QUIN) | β = 0.86 | Stepwise, T± breakdown is RDS | nih.gov |
| 4-Chlorophenyl 4-Nitrophenyl Carbonate (ClPNPC) | Secondary Alicyclic Amines (SAA) | β₁ = 0.2, β₂ = 0.9 | Stepwise, change in RDS | nih.gov |
| 4-Chlorophenyl 4-Nitrophenyl Carbonate (ClPNPC) | Quinuclidines (QUIN) | β = 0.87 | Stepwise, T± breakdown is RDS | nih.gov |
Organocatalytic Applications Involving Urea (B33335) Scaffolds
The urea moiety is a powerful functional group in the field of organocatalysis, primarily due to its ability to act as a hydrogen-bond (HB) donor. researchgate.netnih.gov The two N-H protons of the urea can form strong, directional hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. The this compound compound is structurally suited for such applications. The electron-deficient 4-nitrophenyl group enhances the acidity of the urea N-H protons, making it a more potent HB donor catalyst compared to simple alkyl ureas. nih.gov
Urea-based organocatalysts are employed in a wide range of chemical transformations. researchgate.netmdpi.com These catalysts function by activating an electrophile through hydrogen bonding, which lowers the energy of the transition state. For instance, in Friedel-Crafts alkylations, a urea catalyst can bind to a nitroalkene, polarizing the N-O bond and making the β-carbon more susceptible to attack by a nucleophile like indole. mdpi.com
Key features of urea organocatalysis include:
Substrate Activation: The dual hydrogen-bond donor capability can pre-organize the substrate and enhance its electrophilicity. nih.gov
Enantioselectivity: By incorporating chiral scaffolds into the urea structure, chemists have developed highly effective asymmetric organocatalysts. nih.govdcu.ie
Cooperative Catalysis: Urea moieties can be combined with other functional groups, such as a Brønsted base (e.g., an amine), to create bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously. acs.org
While specific applications of this compound as an organocatalyst are not detailed in the provided search context, its structure embodies the key principles of a hydrogen-bonding catalyst. researchgate.netnih.gov
Enzyme-Mimetic Studies and Reaction Pathways (e.g., Urease Interactions)
The structural similarity of urea derivatives to the substrate of the enzyme urease makes them valuable tools for enzyme-mimetic and inhibition studies. nih.govresearchgate.net Urease, a metalloenzyme typically containing a dinuclear nickel center, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. nih.govsemanticscholar.org
Urea derivatives, including those with aromatic substituents, are widely synthesized and evaluated as urease inhibitors. nih.govcore.ac.uk The search for potent inhibitors is driven by the role of urease in various pathological conditions, such as peptic ulcers caused by Helicobacter pylori and the formation of kidney stones. nih.gov Structure-activity relationship (SAR) studies of various synthetic ureas and thioureas have shown that substituents on the phenyl ring significantly affect inhibitory potency. nih.gov Molecular docking studies suggest that these inhibitors can interact with the nickel ions and key amino acid residues in the enzyme's active site. nih.govresearchgate.net
Beyond inhibition, some metal complexes incorporating urea derivatives have been studied as urease mimics. researchgate.netsemanticscholar.org For example, certain cobalt(III) complexes have been shown to catalyze the cleavage of urea, producing ammonia in a manner analogous to the native enzyme. researchgate.netsemanticscholar.org These studies provide insight into the potential reaction pathways, suggesting that a coordinated isocyanate intermediate may be involved, similar to mechanisms proposed for some nucleophilic substitution reactions. researchgate.net The ability of these synthetic mimics to hydrolyze urea and raise pH has even been explored as a potential strategy to target the acidic microenvironment of tumors in cancer therapy. semanticscholar.org
Supramolecular Chemistry and Molecular Recognition Phenomena
Design Principles for Urea-Based Receptors
The urea (B33335) moiety is a cornerstone in the design of synthetic receptors, particularly for anions, due to its two convergent N-H groups that can act as strong hydrogen bond donors. The efficiency of a urea-based receptor is rooted in several key design principles:
Hydrogen Bonding Capability : The two N-H groups of the urea can form a bidentate hydrogen-bonding interaction with a single acceptor atom on an anion, creating a stable six-membered chelate ring. Alternatively, they can bridge two adjacent oxygen atoms in an oxyanion, forming an eight-membered ring. scispace.com
Acidity of N-H Protons : The hydrogen-bonding strength of the urea N-H groups can be enhanced by attaching electron-withdrawing groups to the receptor's scaffold. In [(4-Nitrophenyl)methyl]urea, the 4-nitrophenyl group serves this purpose, increasing the acidity of the urea protons and thereby promoting stronger interactions with anionic guests.
Preorganization : The organic framework to which the urea group is attached can be designed to be rigid, preorganizing the N-H donors for optimal binding with a target anion of a specific shape and size. This steric and electronic complementarity is crucial for achieving high selectivity. scispace.com
Synthetic Accessibility : Urea-based receptors are often straightforward to synthesize, typically through the reaction of an amine with an isocyanate. This accessibility allows for the facile creation of a wide variety of receptor structures. mdpi.com
These principles allow for the rational design of receptors that can selectively bind and sense specific anions, a critical aspect of supramolecular chemistry.
Anion Recognition and Sensing Mechanisms
The ability of this compound to recognize and signal the presence of anions is a direct consequence of its chemical structure. The urea group acts as the recognition site, while the nitrophenyl group can function as a chromogenic signaling unit.
The primary mechanism for anion recognition by urea derivatives is through hydrogen bonding. The polarized N-H bonds of the urea group can interact strongly with anions that are effective hydrogen bond acceptors.
Fluoride (B91410) : As a small and highly electronegative anion, fluoride is a strong hydrogen bond acceptor. It can be effectively chelated by the two N-H groups of a single urea moiety.
Acetate (B1210297) and Bicarbonate : These oxyanions possess multiple oxygen atoms that can accept hydrogen bonds. A urea receptor can bind to these anions by forming two parallel hydrogen bonds to two of the oxygen atoms. This interaction is often geometrically complementary.
A key feature of chemosensors is their ability to produce a measurable signal upon binding to a target molecule. In this compound, the 4-nitrophenyl group can act as a chromogenic signaling unit. The binding of an anion to the urea moiety can induce a color change that is visible to the naked eye.
This chromogenic response typically arises from one of two mechanisms:
Increased Acidity and Deprotonation : The formation of hydrogen bonds between the urea N-H groups and a basic anion increases the acidity of these protons. A sufficiently basic anion, such as fluoride or acetate, can lead to the deprotonation of the urea. This change in the electronic state of the molecule alters the absorption spectrum of the conjugated nitrophenyl group, resulting in a color change.
Intramolecular Charge Transfer (ICT) : The binding event can modulate an existing ICT pathway within the molecule or create a new one. The electron-withdrawing nature of the nitrophenyl group facilitates this process. The change in the electronic environment upon anion binding alters the energy of the ICT band, leading to a change in color.
Receptors containing nitrophenyl groups often exhibit a distinct color change from colorless or pale yellow to a more intense yellow or orange upon anion binding in solution.
| Anion | Potential Interaction with this compound | Expected Signaling Mechanism |
| Fluoride (F⁻) | Strong bidentate hydrogen bonding, potential for deprotonation. | Chromogenic response due to deprotonation or enhanced ICT. |
| Acetate (CH₃COO⁻) | Bidentate hydrogen bonding to carboxylate oxygens. | Color change due to deprotonation or modulation of ICT. |
| Bicarbonate (HCO₃⁻) | Hydrogen bonding with oxygen atoms. | Potential for a visible color change upon binding. |
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Pillararenes)
While there is extensive research on the host-guest chemistry of pillararenes with various guest molecules, specific studies involving this compound as a guest are not documented in the current scientific literature. However, based on the known binding preferences of pillararenes, some potential interactions can be postulated.
Pillararenes are macrocyclic hosts with an electron-rich cavity, making them suitable for encapsulating electron-deficient guest molecules. The 4-nitrophenyl group of this compound is electron-deficient due to the nitro group. Therefore, it is conceivable that this part of the molecule could be encapsulated within the cavity of a pillararene, driven by π-π stacking and C-H···π interactions.
Furthermore, the urea group of this compound could potentially interact with functional groups on the rim of a modified pillararene through hydrogen bonding. This dual-mode binding could lead to the formation of stable host-guest complexes. The investigation of such host-guest systems represents a potential avenue for future research in the supramolecular chemistry of this compound.
Self-Assembly and Gelation Mechanisms in Urea Derivatives
Urea derivatives are well-known for their ability to self-assemble into higher-order structures, including gels. This process is driven by the formation of extensive networks of intermolecular hydrogen bonds.
A common and highly stable self-assembly motif for urea derivatives is the "urea tape" or "α-network". In this arrangement, urea molecules form linear chains through a bifurcated hydrogen bond, where the two N-H groups of one molecule donate hydrogen bonds to the carbonyl oxygen of the next.
Advanced Applications in Materials Science and Industrial Chemistry
Use as Chemical Building Blocks for Polymerization and Other Syntheses
Urea (B33335) derivatives are fundamental building blocks in polymer chemistry, valued for their ability to form hydrogen bonds, which can significantly influence the properties of the resulting materials. Derivatives of (4-Nitrophenyl)urea, such as 4-nitrophenyl 2-azidoethylcarbamates, have been developed as activated urea building blocks. nih.gov These reactive molecules facilitate the synthesis of a wide array of urea-containing compounds, including libraries of small molecules and complex conjugates. nih.gov The general strategy often involves using a reagent like 4-nitrophenyl-N-benzylcarbamate, which reacts efficiently with various amines to form urea linkages. bioorganic-chemistry.com
In the realm of functional materials, the hydrogen-bonding capabilities of the urea group are harnessed to develop self-healing polymers. Supramolecular polyurethane urea-based materials leverage these reversible, non-covalent interactions to achieve autonomous repair properties. researchgate.net
Integration in Smart Materials and Sensors (e.g., Organo-Clay Composites)
The development of smart materials, which respond to external stimuli, represents a significant area of modern materials science. Polyurea-based materials are being engineered for self-healing applications, a key characteristic of smart materials. researchgate.net For example, self-healing polyurethane urea has been created using disulfide bonds and magnetic fillers, demonstrating the potential to repair microdamage and enhance the material's longevity. researchgate.net
Organo-clay composites are another class of advanced materials created by modifying clay minerals with organic compounds to enhance their properties, particularly for adsorption and remediation. iaea.org These materials are synthesized by intercalating organic molecules into the clay's layered structure, creating a high-surface-area composite capable of sequestering organic pollutants. iaea.org While the direct integration of [(4-Nitrophenyl)methyl]urea into organo-clays is not extensively documented, the principles of organo-clay synthesis allow for the incorporation of a wide range of organic molecules, suggesting a potential application for urea derivatives in this field.
Role in Agrochemical Development as Synthetic Intermediates
Urea derivatives are a well-established class of compounds in the agrochemical industry, with many serving as active ingredients in herbicides and pesticides. nih.govresearchgate.net The urea scaffold is present in numerous commercial products. Scientists are actively designing and synthesizing novel urea derivatives to discover new herbicides with improved efficacy and novel modes of action, such as inhibiting root growth. researchgate.net
In this context, nitrophenyl urea compounds serve as important synthetic intermediates. For example, synergistic herbicidal compositions have been developed that combine a nitrophenyl ether with a dichlorophenyl urea derivative to achieve enhanced weed-killing activity in cereal crops. google.com The development of new pesticides often involves pyrimidine (B1678525) derivatives that incorporate a urea pharmacophore, highlighting the modular nature of agrochemical design where different chemical fragments are combined to achieve a desired biological effect. researchgate.net
Coordination Chemistry: Ligand Design and Metal Complex Formation
In the field of coordination chemistry, the design of ligands is crucial for creating metal complexes with specific geometries, stabilities, and reactivities. Urea derivatives can function as ligands, using their oxygen and nitrogen atoms to coordinate with metal centers. The synthesis of novel bioactive ligands and their metal complexes is an active area of research.
The way a ligand binds to a metal ion is referred to as its chelation or coordination mode. For derivatives of (4-Nitrophenyl)urea, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, coordination with metal(II) ions has been shown to occur through the oxygen atom of the nitro group. This interaction is confirmed through spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy. The appearance of new bands in the 510–600 cm⁻¹ range in the spectra of the metal complexes is attributed to the formation of metal-oxygen (M-O) bonds. This mode of bonding indicates the formation of a nitrito isomer, where the nitro group coordinates to the metal via one of its oxygen atoms.
The synthesis of metal complexes with derivatives of this compound typically involves reacting the urea-based ligand with a metal(II) salt in a suitable solvent under reflux. This method has been successfully used to prepare dinuclear metal(II) complexes with ligands like 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. The resulting complexes are often colored, stable solids that are soluble in polar aprotic solvents like DMSO and DMF.
Characterization of these complexes relies on a suite of analytical techniques:
Elemental Analysis is used to determine the empirical formula and stoichiometry of the complex.
FTIR Spectroscopy confirms the coordination of the ligand to the metal ion by showing shifts in the vibrational frequencies of the C=O and N-O bonds and the appearance of new M-O stretching bands.
UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps to infer the geometry of the metal center.
Mass Spectrometry confirms the molecular weight of the synthesized complexes.
Molar Conductance Measurements are used to determine whether the complexes are electrolytes or non-electrolytes in solution.
Research has led to the successful synthesis and characterization of several metal(II) complexes with the ligand 1,3-diethyl-1,3-bis(4-nitrophenyl)urea (L).
Table 1: Physical Properties of a this compound Derivative (L) and its Metal(II) Complexes
| Compound | Formula | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| L | C₁₈H₂₀N₄O₅ | 372.38 | Yellow | 85 | 164-166 |
| [Cu₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈Cu₂N₆O₁₃ | 723.55 | Green | 83 | >300 |
| [Ni₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈N₆Ni₂O₁₃ | 713.86 | Light green | 71 | >300 |
| [Co₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈Co₂N₆O₁₃ | 714.33 | Dark green | 75 | >300 |
| [Zn₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈N₆O₁₃Zn₂ | 727.22 | White | 63 | >300 |
| [Cd₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈Cd₂N₆O₁₃ | 821.28 | White | 58 | >300 |
| [Pd₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈N₆O₁₃Pd₂ | 809.30 | Brown | 50 | >300 |
| [Pt₂(L)(NO₂)₂(H₂O)₄] | C₁₈H₂₈N₆O₁₃Pt₂ | 986.64 | Yellow | 67 | >300 |
Table 2: Key FTIR Spectral Data (cm⁻¹) for Ligand (L) and its Metal(II) Complexes
| Compound | ν(C=O) | νas(NO₂) | νs(NO₂) | ν(M-O) | ν(H₂O) |
| L | 1658 | 1512 | 1342 | - | - |
| [Cu₂(L)(NO₂)₂(H₂O)₄] | 1635 | 1481 | 1311 | 510 | 3421 |
| [Ni₂(L)(NO₂)₂(H₂O)₄] | 1643 | 1485 | 1315 | 520 | 3442 |
| [Co₂(L)(NO₂)₂(H₂O)₄] | 1639 | 1481 | 1315 | 530 | 3398 |
| [Zn₂(L)(NO₂)₂(H₂O)₄] | 1643 | 1489 | 1319 | 545 | 3433 |
| [Cd₂(L)(NO₂)₂(H₂O)₄] | 1647 | 1485 | 1315 | 560 | 3417 |
| [Pd₂(L)(NO₂)₂(H₂O)₄] | 1651 | 1492 | 1323 | 583 | 3332 |
| [Pt₂(L)(NO₂)₂(H₂O)₄] | 1654 | 1496 | 1326 | 600 | 3425 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
